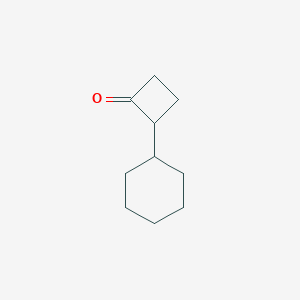
N-(1-Methylindolin-2-ylidene)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylindolin-2-ylidene)methanamine is an organic compound featuring an indole derivative structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylindolin-2-ylidene)methanamine typically involves the condensation of 1-methylindoline with formaldehyde or its derivatives under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Purification is usually achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-(1-Methylindolin-2-ylidene)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions (room temperature to 40°C).
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or sulfonylated derivatives of the indole ring.
科学的研究の応用
N-(1-Methylindolin-2-ylidene)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole structure.
作用機序
The mechanism of action of N-(1-Methylindolin-2-ylidene)methanamine involves its interaction with biological targets such as enzymes or receptors. The indole ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes.
類似化合物との比較
Similar Compounds
N-Methylindole: A simpler indole derivative with similar biological activities but lacking the methanamine group.
1-Methylindoline: The precursor to N-(1-Methylindolin-2-ylidene)methanamine, used in various synthetic applications.
Indole-3-carbinol: Known for its anticancer properties, structurally similar but with different functional groups.
Uniqueness
This compound stands out due to its specific structure, which combines the indole ring with a methanamine group. This unique combination enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
N,1-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C10H12N2/c1-11-10-7-8-5-3-4-6-9(8)12(10)2/h3-6H,7H2,1-2H3 |
InChIキー |
QWNSMRIRJFSFHE-UHFFFAOYSA-N |
正規SMILES |
CN=C1CC2=CC=CC=C2N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
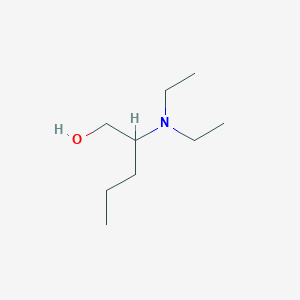
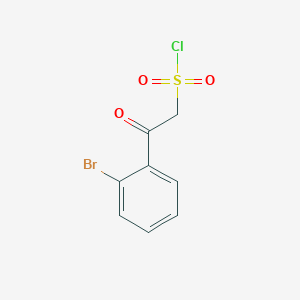
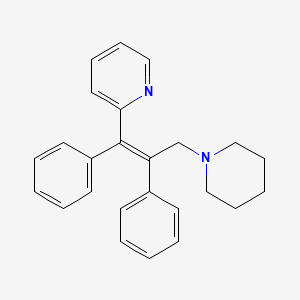

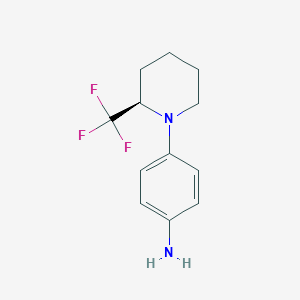
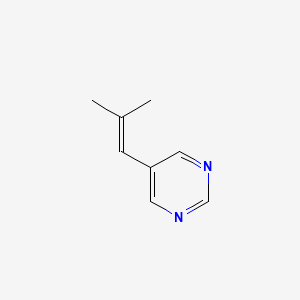
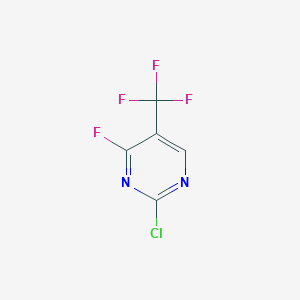
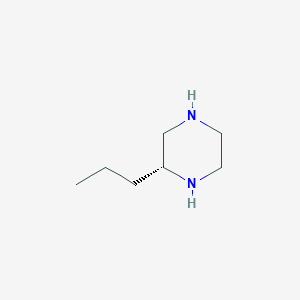
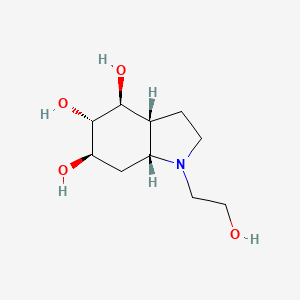
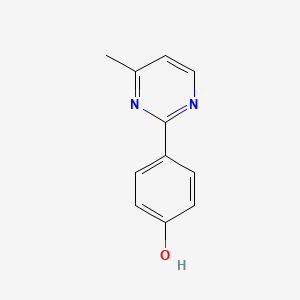
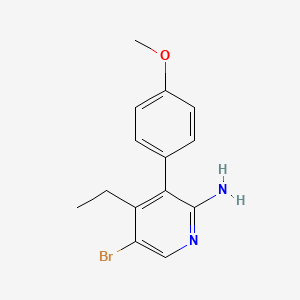
![7-Amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B13103808.png)
